molecular formula C22H18N4O4 B2721944 1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941901-29-7

1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2721944
CAS RN: 941901-29-7
M. Wt: 402.41
InChI Key: QDVMTBNTSVLMSQ-UHFFFAOYSA-N
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Description

1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
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Scientific Research Applications

Green Synthetic Methodologies

Ahadi et al. (2014) presented a green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines, emphasizing the avoidance of traditional purification methods, such as chromatography, by employing group-assistant-purification (GAP) chemistry. This approach not only enhances the sustainability of the synthesis process but also aligns with the principles of green chemistry by reducing solvent use and simplifying purification (Ahadi et al., 2014).

Heterocyclic Chemistry and Drug Discovery

The diverse pharmacological potentials of pyrido[1,2-a]pyrimidine derivatives were explored by Alwan et al. (2014), who synthesized new series containing Schiff bases of certain amino acids. These compounds exhibited varying degrees of antibacterial activities, highlighting their potential as leads in antibacterial and antitumor agent development (Alwan et al., 2014).

Antimicrobial Activity

Younes et al. (2013) investigated the antimicrobial activity of new pyrimido[5′,4′:5,6]pyrano[2,3-d][1,3,2]thiazaphosphinine derivatives synthesized from pyrano[2,3-d]pyrimidine-2,4-(1H,3H)-dione derivatives. Their findings demonstrated good inhibitory effects against a variety of microorganisms, underscoring the antimicrobial potential of these compounds (Younes et al., 2013).

Anticancer Properties

Aremu et al. (2017) synthesized pyranopyrimidin-2,4-dione derivatives and evaluated their antibacterial and anticancer activities. Their research highlighted significant anticancer activity against cervical cancer, human colon adenocarcinoma, and human embryonic kidney cells, indicating the therapeutic potential of these compounds in cancer treatment (Aremu et al., 2017).

Molecular and Crystal Structure Analysis

Trilleras et al. (2009) analyzed the molecular and crystal structures of several 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. Their study provided insight into the hydrogen bonding patterns and pi-pi stacking interactions, which are crucial for understanding the stability and reactivity of these compounds (Trilleras et al., 2009).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-30-17-9-7-15(8-10-17)19(27)14-25-18-6-4-12-24-20(18)21(28)26(22(25)29)13-16-5-2-3-11-23-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVMTBNTSVLMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.